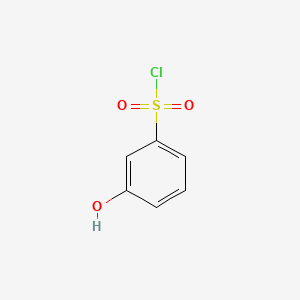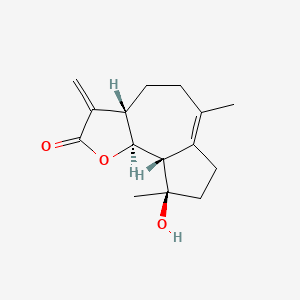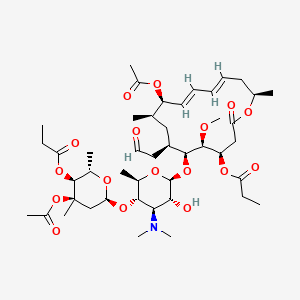
ML311
Overview
Description
ML311 is a potent and selective inhibitor of the interaction between the proteins Mcl-1 and Bim. This compound has shown significant potential in halting the viability of various types of cells that are primed by Mcl-1, making it a valuable tool in scientific research, particularly in the study of apoptosis and cancer .
Preparation Methods
The synthesis of ML311 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically includes:
Formation of the quinolinol core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the piperazinyl group: This step is crucial for the compound’s activity and is achieved through nucleophilic substitution reactions.
Final functionalization: The trifluoromethylphenyl group is introduced to enhance the compound’s binding affinity and selectivity
Industrial production methods for this compound are not widely documented, but they would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
ML311 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the quinolinol core, potentially altering the compound’s activity.
Reduction: Reduction reactions can affect the piperazinyl group, impacting the compound’s binding properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as piperazine. The major products formed from these reactions are intermediates that lead to the final this compound structure.
Scientific Research Applications
ML311 has a wide range of applications in scientific research:
Chemistry: It is used as a probe to study protein-protein interactions, particularly those involving the Bcl-2 family of proteins.
Biology: this compound is employed in cell viability assays to investigate the role of Mcl-1 in cell survival and apoptosis.
Medicine: The compound is being explored for its potential in cancer therapy, particularly in targeting cancers that are dependent on Mcl-1 for survival.
Industry: While its industrial applications are still under exploration, this compound could be used in the development of new therapeutic agents and diagnostic tools .
Mechanism of Action
ML311 exerts its effects by selectively inhibiting the interaction between the proteins Mcl-1 and Bim. This inhibition disrupts the anti-apoptotic function of Mcl-1, leading to the induction of apoptosis in cells that are dependent on Mcl-1 for survival. The molecular targets of this compound are the Mcl-1 and Bim proteins, and the pathway involved is the intrinsic apoptosis pathway .
Comparison with Similar Compounds
ML311 is unique in its high selectivity and potency as an inhibitor of the Mcl-1/Bim interaction. Similar compounds include:
ABT-199: A selective inhibitor of Bcl-2, another member of the Bcl-2 family.
Navitoclax: An inhibitor of both Bcl-2 and Bcl-xL, used in cancer research.
A-1210477: A selective inhibitor of Mcl-1, similar to this compound but with different binding properties .
This compound stands out due to its specific targeting of the Mcl-1/Bim interaction, making it a valuable tool for studying the role of Mcl-1 in cell survival and apoptosis.
Properties
IUPAC Name |
7-[(4-ethylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F3N3O/c1-2-28-12-14-29(15-13-28)21(17-5-8-18(9-6-17)23(24,25)26)19-10-7-16-4-3-11-27-20(16)22(19)30/h3-11,21,30H,2,12-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAPBLRRJSKIRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC=C(C=C2)C(F)(F)F)C3=C(C4=C(C=CC=N4)C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


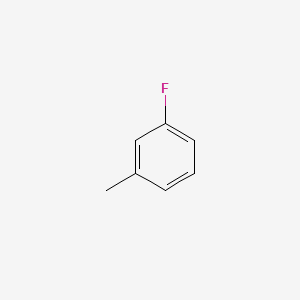
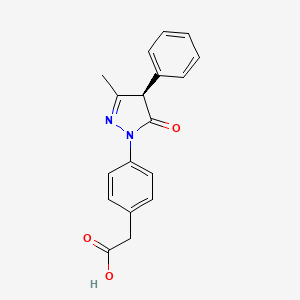
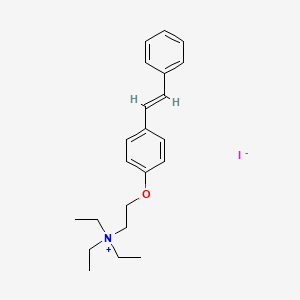
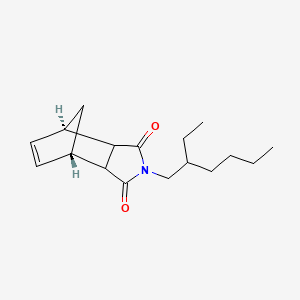
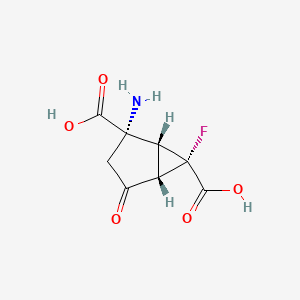
![(1R,2R,3R,5R,6R)-2-amino-3-[(3,4-dichlorophenyl)methoxy]-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1676573.png)
